molecular formula C11H7F3S B3013723 3-Phenyl-2-(trifluoromethyl)thiophene CAS No. 256414-70-7

3-Phenyl-2-(trifluoromethyl)thiophene

Cat. No.: B3013723
CAS No.: 256414-70-7
M. Wt: 228.23
InChI Key: CWWIZEPMWOUWRN-UHFFFAOYSA-N
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Description

3-Phenyl-2-(trifluoromethyl)thiophene is an organic compound with the molecular formula C11H7F3S and a molecular weight of 228.23 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The trifluoromethyl group and phenyl group attached to the thiophene ring confer unique chemical properties to this compound, making it of interest in various scientific fields.

Scientific Research Applications

3-Phenyl-2-(trifluoromethyl)thiophene has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “3-Phenyl-2-(trifluoromethyl)thiophene” is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, avoiding dust formation, and avoiding contact with skin, eyes, and clothing .

Future Directions

Thiophene-based compounds, including “3-Phenyl-2-(trifluoromethyl)thiophene”, have potential applications in various fields such as electronic and optoelectronic devices . Future research could focus on exploring these applications further .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is also used for synthesizing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, nitration, and sulfonation are common substitution reactions for thiophene derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-(trifluoromethyl)thiophene is unique due to the presence of both a phenyl group and a trifluoromethyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

3-phenyl-2-(trifluoromethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3S/c12-11(13,14)10-9(6-7-15-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWIZEPMWOUWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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